Galectin-3-IN-2

Galectin-3 Inhibitor Potency IC50 Comparison

Researchers need tool compounds to dissect multivalent vs monovalent galectin-3 inhibition. Galectin-3-IN-2 (Compound 9) fills this gap. - **Mechanism:** Multivalent Gal-3 inhibitor (IC50 = 8.3 μM). - **Application:** In vitro studies on cell adhesion, migration, signaling; low-affinity control vs nanomolar inhibitors. - **Supply:** Defined structure (C24H30FN3O10S, MW 571.57). Reliable research quantities available.

Molecular Formula C24H30FN3O10S
Molecular Weight 571.6 g/mol
Cat. No. B12421939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalectin-3-IN-2
Molecular FormulaC24H30FN3O10S
Molecular Weight571.6 g/mol
Structural Identifiers
SMILESC#CCOC1C(C(OC(C1O)SC2C(C(C(C(O2)CO)O)OCC3=CN(N=N3)C4=CC=C(C=C4)F)O)CO)O
InChIInChI=1S/C24H30FN3O10S/c1-2-7-35-21-17(31)15(9-29)37-23(19(21)33)39-24-20(34)22(18(32)16(10-30)38-24)36-11-13-8-28(27-26-13)14-5-3-12(25)4-6-14/h1,3-6,8,15-24,29-34H,7,9-11H2/t15-,16-,17+,18+,19-,20-,21+,22+,23+,24+/m1/s1
InChIKeyKPUUUDAEKJQOKO-YSISKZCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galectin-3-IN-2 Inhibitor Overview


Galectin-3-IN-2 (Compound 9, CAS 2883648-71-1) is a multivalent small molecule inhibitor of galectin-3 (Gal-3) . It is characterized by a molecular formula of C24H30FN3O10S and a molecular weight of 571.57 g/mol . The compound exhibits an IC50 value of 8.3 μM against Gal-3 in enzymatic assays . Galectin-3 is implicated in numerous cancer-related metabolic processes, making it a target of interest in oncology and fibrosis research .

Multivalent galectin-3 inhibition research
Mechanism-of-action studies: multivalent vs. monovalent binding
Galectin-3 pathway investigation in cancer and fibrosis research

Galectin-3-IN-2 Substitution Risks


Galectin-3 inhibitors vary widely in potency, selectivity, and mechanism of action. While many modern galectin-3 inhibitors achieve nanomolar potency through monovalent binding, Galectin-3-IN-2 operates via a multivalent mechanism, potentially influencing binding kinetics and cellular outcomes differently . Direct substitution with a high-affinity monovalent inhibitor (e.g., GB1211 or TD-139) without rigorous experimental validation would confound data interpretation, as the distinct binding modalities may differentially affect downstream signaling pathways, cellular localization of galectin-3, or off-target effects . The following evidence details the quantifiable differences that inform this critical selection decision.

Mechanism Multivalent inhibition may alter binding kinetics and downstream effects compared with monovalent inhibitors.
Selectivity Lack of galectin isoform selectivity data may confound studies involving galectin-1 or other family members.
In vivo readiness Absence of pharmacokinetic data limits suitability to in vitro applications without extensive characterization.

Galectin-3-IN-2 Differentiation Evidence


Potency vs High-Affinity Inhibitors

Galectin-3-IN-2 demonstrates an IC50 of 8.3 μM against Gal-3 . This is substantially less potent than leading clinical-stage galectin-3 inhibitors, such as GB1211 (IC50 = 12 nM in rabbits) and TD-139 (Kd = 14 nM) . The ~690-fold difference in potency (8.3 μM vs. 12 nM) indicates that Galectin-3-IN-2 occupies a distinct pharmacological space, potentially serving as a lower-affinity tool compound where complete target engagement is not desired or where the multivalent mechanism is under investigation.

Potency Comparison
Cross-study comparable
8.3 μM (Galectin-3-IN-2) vs 12 nM (GB1211)
Reported potency context differs; may support low-affinity probe use.
~690-fold difference, enzymatic vs. rabbit model conditions
Galectin-3 Inhibitor Potency IC50 Comparison

Multivalent Inhibition Mechanism

Galectin-3-IN-2 is explicitly described as a 'multivalent' inhibitor , in contrast to many high-affinity galectin-3 inhibitors (e.g., GB1211, TD-139) which function as monovalent binders . Multivalent inhibitors can exhibit enhanced avidity and altered binding kinetics due to simultaneous engagement of multiple carbohydrate recognition domains [1]. While direct comparative kinetic data for Galectin-3-IN-2 is lacking, studies on related multivalent galectin-3 ligands report up to a 153-fold enhancement in relative affinity compared to monomeric controls [1]. This mechanistic difference is critical for experimental design, as it may affect galectin-3 cross-linking, signaling, and cellular outcomes.

Binding Mechanism
Class-level inference
Multivalent inhibitor vs. monovalent binders (GB1211, TD-139)
Mechanism may affect galectin-3 cross-linking and functional outcomes.
Up to 153-fold enhanced affinity reported for other multivalent ligands vs monomers
Galectin-3 Multivalent Inhibitor Mechanism of Action

Selectivity Data Gap

No selectivity data is currently available for Galectin-3-IN-2 . In contrast, advanced inhibitors like Galectin-3-IN-4 demonstrate defined selectivity, with an IC50 of 21 nM for hGal-3 compared to 1580 nM for hGal-1 (75-fold selectivity) . Similarly, compound 11 (Galectin-3-IN-7) exhibits 390-fold selectivity for Gal-3 over Gal-1 [1]. The absence of selectivity data for Galectin-3-IN-2 means its off-target profile is unknown, which is a critical consideration for studies where galectin-1 or other galectins may confound results.

Selectivity Profile
Data to verify
No selectivity data available
Off-target galectin isoform effects unknown; may require selectivity screening.
Comparators show 75–390-fold selectivity for Gal-3 over Gal-1
Galectin-3 Selectivity Off-Target Effects

In Vivo & ADME Data Gap

No in vivo or ADME data has been reported for Galectin-3-IN-2 . This contrasts sharply with compounds like Galectin-3-IN-4, which demonstrates oral bioavailability of 52% in mice, low clearance (CL=12 mL/min/kg), and high volume of distribution (Vss=2.1 L/kg) . Similarly, GB1211 is orally active and has shown anti-tumor activity in animal models . The lack of pharmacokinetic data for Galectin-3-IN-2 renders it unsuitable for in vivo studies without extensive preliminary characterization.

In Vivo / ADME Data
Data to verify
No in vivo or pharmacokinetic data reported
In vivo applicability not established; suited for in vitro studies only.
Comparators show oral bioavailability (e.g., F=52% in mice)
Galectin-3 Oral Bioavailability In Vivo Pharmacology

Galectin-3-IN-2 Recommended Applications


In Vitro Multivalent Mechanism Research

Given its defined multivalent mechanism and micromolar potency , Galectin-3-IN-2 is best suited for in vitro investigations into the functional consequences of multivalent versus monovalent galectin-3 inhibition. Researchers can compare its effects to monovalent inhibitors (e.g., TD-139) in assays measuring galectin-3-mediated cell adhesion, migration, or signaling, thereby dissecting the role of multivalency in galectin-3 biology [1].

Low-Affinity Inhibitor Control Use

The relatively high IC50 of 8.3 μM positions Galectin-3-IN-2 as a useful low-affinity control or tool compound in biochemical assays where complete target engagement is not desired, or where a partial antagonist is required to probe concentration-dependent effects. This contrasts with high-affinity nanomolar inhibitors that may fully saturate the target at low concentrations.

Early Discovery Multivalent Targeting

Galectin-3-IN-2 can serve as a chemical probe for validating the therapeutic hypothesis that multivalent inhibition of galectin-3 confers unique benefits over monovalent targeting . Its well-defined structure (CAS 2883648-71-1) and availability from multiple vendors [2] make it accessible for initial screening and mechanism-of-action studies, despite lacking in vivo data.

Application
Selection Property
Validation Focus
In vitro multivalent mechanism studies
Multivalent inhibitor probe
Functional comparison with monovalent inhibitors
Low-affinity control in biochemical assays
Partial target engagement profile
Concentration-dependent galectin-3 response profiling
Early discovery multivalent targeting studies
Chemical probe accessibility
Multivalency hypothesis validation in cell-based assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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